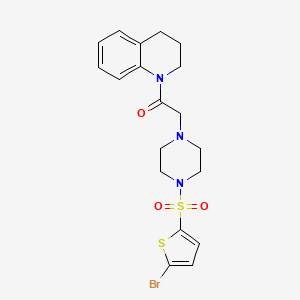
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is a complex organic compound that features a combination of several functional groups, including a bromothiophene, sulfonyl, piperazine, and dihydroquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one typically involves multi-step organic reactions. The process may start with the bromination of thiophene to obtain 5-bromothiophene, followed by sulfonylation to introduce the sulfonyl group. Piperazine is then reacted with the sulfonylated bromothiophene to form the piperazine derivative. The final step involves the coupling of this intermediate with a dihydroquinoline derivative under specific reaction conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be elucidated through pharmacological studies.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonyl piperazine derivatives, bromothiophene derivatives, and dihydroquinoline derivatives. Examples include:
- 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
- 2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Uniqueness
The uniqueness of 2-(4-((5-Bromothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C19H22BrN3O3S2 |
|---|---|
Molekulargewicht |
484.4 g/mol |
IUPAC-Name |
2-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C19H22BrN3O3S2/c20-17-7-8-19(27-17)28(25,26)22-12-10-21(11-13-22)14-18(24)23-9-3-5-15-4-1-2-6-16(15)23/h1-2,4,6-8H,3,5,9-14H2 |
InChI-Schlüssel |
OBKOQEZJWXULNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



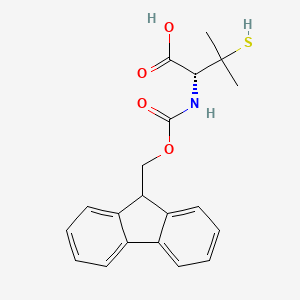
![pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine hydrobromide](/img/structure/B15200490.png)
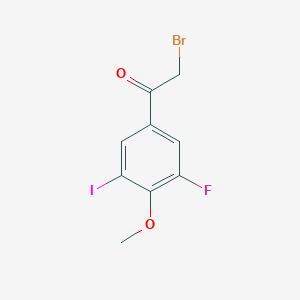


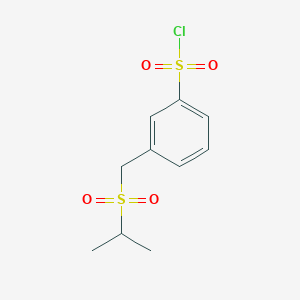
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)


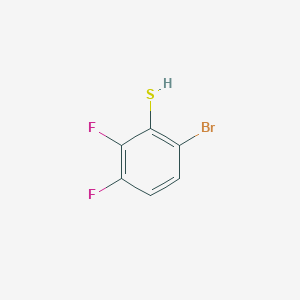
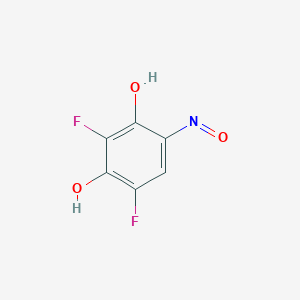
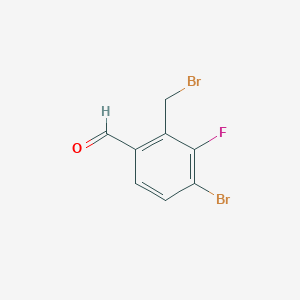
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
